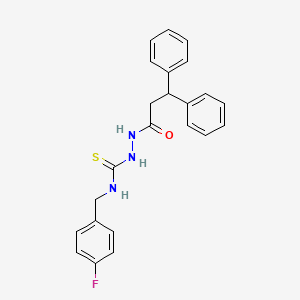
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DPH-NFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. One of the main areas of focus is the development of new formulations and delivery systems to enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy.
合成方法
The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide involves the reaction of 3,3-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate and 4-fluorobenzyl chloride to yield 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is a multi-step process that requires careful monitoring and optimization to achieve high yields and purity.
科学研究应用
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has shown potential as a therapeutic agent in various preclinical studies. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c24-20-13-11-17(12-14-20)16-25-23(29)27-26-22(28)15-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQDEOURKYTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NNC(=S)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

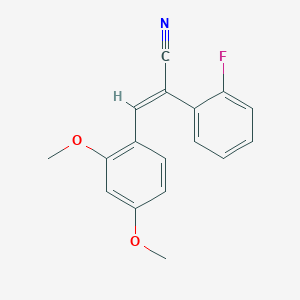
![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
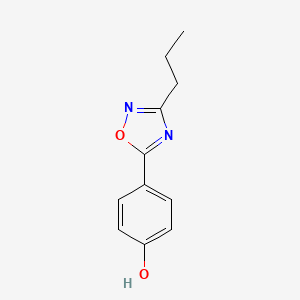
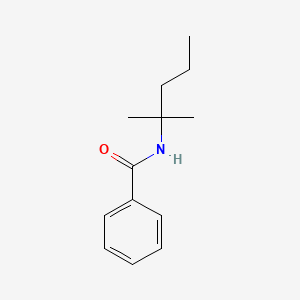
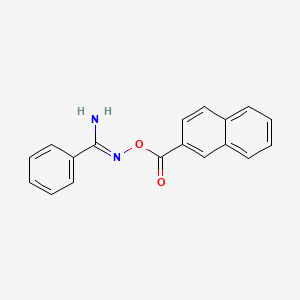
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
